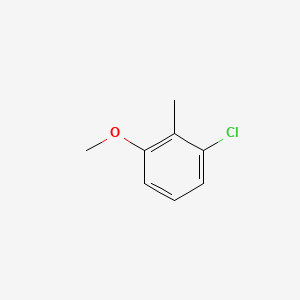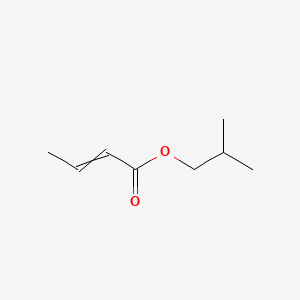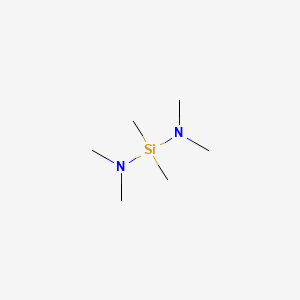
Titanium(III) fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a violet, paramagnetic solid and is one of two known titanium fluorides, the other being titanium tetrafluoride . Titanium(III) fluoride adopts a defect perovskite-like structure, where each titanium center has octahedral coordination geometry, and each fluoride ligand is doubly bridging .
Mechanism of Action
Target of Action
Titanium trifluoride is an inorganic compound with the formula TiF3 . It is a violet, paramagnetic solid It is often used in chemical reactions as a catalyst .
Mode of Action
Titanium trifluoride adopts a defect perovskite-like structure such that each Titanium center has octahedral coordination geometry, and each fluoride ligand is doubly bridging . This unique structure allows it to interact with other compounds in a chemical reaction.
Biochemical Pathways
Its role is more prominent in the field of materials science and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(III) fluoride can be synthesized by dissolving titanium metal in hydrogen fluoride. This reaction typically occurs under controlled conditions to ensure the complete dissolution of titanium .
Industrial Production Methods: In industrial settings, titanium trifluoride is often produced through a similar method involving the reaction of titanium metal with hydrogen fluoride. The process requires careful handling due to the corrosive nature of hydrogen fluoride .
Chemical Reactions Analysis
Types of Reactions: Titanium(III) fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of air, titanium trifluoride slowly oxidizes to form titanium(IV) fluoride.
Reduction: this compound can be reduced using hydrogen or other reducing agents to form titanium metal.
Substitution: It can react with other halides to form different titanium halide compounds.
Major Products:
Oxidation: Titanium(IV) fluoride (TiF₄)
Reduction: Titanium metal (Ti)
Substitution: Various titanium halides such as titanium(III) chloride (TiCl₃) and titanium(III) bromide (TiBr₃).
Scientific Research Applications
Titanium(III) fluoride has diverse applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology and Medicine: While not extensively used in biological applications, its potential as a catalyst in biochemical reactions is being explored.
Industry: this compound is utilized in the production of high-purity titanium powder through electrolysis of a fluoride salt melt.
Comparison with Similar Compounds
- Titanium(III) chloride (TiCl₃)
- Titanium(III) bromide (TiBr₃)
- Titanium(III) iodide (TiI₃)
- Titanium(IV) fluoride (TiF₄)
Comparison: Titanium(III) fluoride is unique due to its defect perovskite-like structure, which provides distinct catalytic properties compared to other titanium halides. While titanium(III) chloride, bromide, and iodide also exhibit catalytic activity, their structures and reactivity differ. Titanium(IV) fluoride, on the other hand, is more stable and less reactive than titanium trifluoride .
Properties
CAS No. |
13470-08-1 |
|---|---|
Molecular Formula |
F3Ti |
Molecular Weight |
104.862 g/mol |
IUPAC Name |
titanium(3+);trifluoride |
InChI |
InChI=1S/3FH.Ti/h3*1H;/q;;;+3/p-3 |
InChI Key |
NLPMQGKZYAYAFE-UHFFFAOYSA-K |
SMILES |
F[Ti](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Ti+3] |
Key on ui other cas no. |
13470-08-1 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1580873.png)








